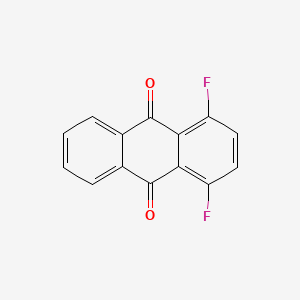

1,4-Difluoroanthraquinone

Descripción general

Descripción

1,4-Difluoroanthraquinone (1,4-DFQ) is an organic compound that belongs to the class of quinones and is used in various scientific and industrial applications. It is a yellow-orange solid that is slightly soluble in water and is commonly used as a dye and reagent in organic synthesis. 1,4-DFQ has been studied extensively in the scientific community and is known to be a potent inhibitor of the enzyme glutathione S-transferase (GST). It is also known to be a powerful antioxidant and can be used in the treatment of oxidative stress.

Aplicaciones Científicas De Investigación

Fluorous Separation Applications

1,4-Difluoroanthraquinone has been utilized in the development of fluorous separation applications. It serves as a precursor for synthesizing colored hydrocarbon and fluorocarbon tagged probe molecules, which are essential in fluorous separation techniques .

Oxygen Reduction Reaction (ORR) Activity

This compound has shown promise in enhancing the oxygen reduction reaction (ORR) activity in lithium-air batteries. It acts as a trapper for superoxides, stabilizing LiO2 in the electrolyte and promoting the ORR rate and stability .

Lithium Regulation in Batteries

1,4-Difluoroanthraquinone is proposed as a bifunctional electrolyte additive for lithium regulation. It helps form a rigid and smooth LiF-rich organic–inorganic hybrid solid electrolyte interphase (SEI), which facilitates reversible Li plating/stripping and restrains dendrite growth .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Difluoroanthraquinone (DFAQ) is the lithium-sulfur (Li-S) batteries . In these batteries, DFAQ acts as a bifunctional electrolyte additive for lithium regulation and acceleration of sulfur redox kinetics .

Mode of Action

DFAQ interacts with its targets by forming a rigid and smooth LiF-rich organic-inorganic hybrid solid electrolyte interphase (SEI) . This interaction enables reversible Li plating/stripping, restraining dendrite growth, and shielding the Li anode from the detrimental side reaction with lithium polysulfides (LiPSs) . More importantly, DFAQ can be used as a redox mediator to enable an oxygen radical-mediated catalytic cycle to dramatically promote the conversion of LiPSs .

Biochemical Pathways

The affected pathway is the sulfur redox kinetics in Li-S batteries . DFAQ accelerates this pathway, promoting the conversion of LiPSs . The downstream effects include enhanced discharge capacities, high-rate performance, and outstanding long-cycle stability .

Pharmacokinetics

It’s known that dfaq is used as an additive in li-s batteries, suggesting that it remains within the battery system during operation .

Result of Action

The molecular and cellular effects of DFAQ’s action include the formation of a rigid and smooth LiF-rich SEI, reversible Li plating/stripping, restrained dendrite growth, and shielding of the Li anode . These effects lead to improved performance and stability of Li-S batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DFAQ. For instance, DFAQ should be stored in a cool, dry place to prevent decomposition . Furthermore, DFAQ may pose environmental hazards, particularly to aquatic environments .

Propiedades

IUPAC Name |

1,4-difluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNCXQHDOJRTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384737 | |

| Record name | 1,4-Difluoroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Difluoroanthraquinone | |

CAS RN |

28736-42-7 | |

| Record name | 1,4-Difluoroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Difluoroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,4-difluoroanthraquinone a useful starting material for synthesizing chiral ligands?

A1: 1,4-Difluoroanthraquinone possesses two fluorine atoms that can be selectively substituted with nucleophiles. This allows for the controlled attachment of chiral moieties derived from cinchona alkaloids like quinine. [, ] This derivatization is crucial for creating effective ligands used in asymmetric dihydroxylation reactions.

Q2: How does the performance of 1,4-difluoroanthraquinone-based ligands compare to other types of ligands in asymmetric dihydroxylation?

A2: Research indicates that 1,4-difluoroanthraquinone-derived ligands demonstrate comparable enantioselectivity (80-99% ee) to the widely used Sharpless ligand, (DHQ)2AQN, in the asymmetric dihydroxylation of various olefins. [] Furthermore, these ligands offer advantages in terms of recoverability and reusability, making them attractive alternatives to both free alkaloid and traditional polymer-supported ligands. [, ]

Q3: What are the advantages of using a recyclable 1,4-difluoroanthraquinone-based ligand in asymmetric dihydroxylation?

A3: These ligands can be recovered and reused multiple times without significant loss of activity or enantioselectivity. For example, in one study, a 1,4-difluoroanthraquinone-based ligand was recycled for five cycles in a t-BuOH-H2O/K3Fe(CN)6 system and eight cycles in a Me2CO-H2O/NMO system with consistent performance. [] This reusability contributes to the cost-effectiveness and environmental friendliness of these catalytic systems.

Q4: Are there any differences in reactivity when polymerizing 1,4-difluoroanthraquinone compared to p-benzoquinones with aromatic diamines?

A4: Yes, research shows a distinct difference. Polymerization with p-benzoquinones behaves as a classical polycondensation, requiring strict stoichiometric control. Conversely, 1,4-difluoroanthraquinone polymerization follows a condensation chain polymerization mechanism, which is more tolerant to deviations from exact stoichiometry. [] This difference highlights the unique reactivity profile of 1,4-difluoroanthraquinone in polymerization reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)

![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)